2-(1-{[(pyridin-4-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione
Description
2-(1-{[(Pyridin-4-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione is a synthetic organic compound featuring a bicyclic indene-dione core (1H-indene-1,3-dione) functionalized with a pyridin-4-ylmethyl group via an aminoethylidene linker. The pyridine ring introduces hydrogen-bonding and π-stacking capabilities, while the indene-dione core contributes to planar rigidity, which may enhance binding affinity to biological targets .
Properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-(pyridin-4-ylmethyl)carbonimidoyl]inden-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-11(19-10-12-6-8-18-9-7-12)15-16(20)13-4-2-3-5-14(13)17(15)21/h2-9,20H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNQJGMJRHRBLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCC1=CC=NC=C1)C2=C(C3=CC=CC=C3C2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(pyridin-4-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione typically involves multiple steps. One common method includes the reaction of indene-1,3-dione with pyridin-4-ylmethylamine under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(1-{[(pyridin-4-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1-{[(pyridin-4-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(1-{[(pyridin-4-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Core Modifications
- 2-(5-Bromo-2-hydroxybenzylidene)-2,3-dihydro-1H-indene-1,3-dione (–10): Replaces the pyridinylmethylamino group with a bromo-hydroxybenzylidene substituent. The bromine atom enhances electrophilicity, while the phenolic hydroxyl enables intermolecular hydrogen bonding (O–H···O), stabilizing crystal packing in a monoclinic lattice (space group P21/c) .
- (E)-5,6-Dimethoxy-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1H-inden-1-one (): Substitutes the indene-dione core with a mono-ketone indenone system and adds methoxy groups at positions 5 and 4. The methoxy groups increase electron density, altering π–π interactions and hydrogen-bonding patterns in the crystal lattice (P21/c, a = 10.7572 Å, β = 123.394°) .
Side-Chain Variations
- 2-({[2-(Piperazin-1-yl)ethyl]amino}methylidene)-1H-indene-1,3(2H)-dione (): Replaces the pyridinylmethyl group with a piperazinyl-ethyl chain.
- 2-(1-{[(2,4-Difluorophenyl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione (): Substitutes the pyridine ring with a 2,4-difluorophenyl group. Fluorine atoms enhance lipophilicity and metabolic stability, which may influence pharmacokinetics .
Crystallographic and Physicochemical Properties
Key Observations :
- Pyridine-containing analogues exhibit stronger π–π interactions due to aromatic stacking.
- Bulky substituents (e.g., bromine) increase molecular weight and reduce solubility.
Biological Activity
The compound 2-(1-{[(pyridin-4-yl)methyl]amino}ethylidene)-2,3-dihydro-1H-indene-1,3-dione , with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, mechanism of action, and biological effects, supported by data tables and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate aldehydes with amines under controlled conditions. The resulting product can be characterized using various spectroscopic techniques such as NMR and IR spectroscopy.
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₂O₂ |
| Molar Mass | 278.30 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
Biological Activity
The biological activity of This compound has been investigated in various studies, highlighting its potential as an anticancer agent, enzyme inhibitor, and antimicrobial compound.
Anticancer Activity
Recent studies have shown that compounds similar to This compound exhibit significant anticancer properties. For example, derivatives with similar structural motifs have been reported to inhibit tubulin polymerization and show cytotoxic effects against various cancer cell lines. The introduction of specific substituents on the indene ring enhances these activities.
Case Study: Tubulin Polymerization Inhibition
A study demonstrated that certain derivatives inhibited tubulin polymerization with IC50 values ranging from 0.95 μM to 1.5 μM. These findings suggest that the structural modifications on the indene core can significantly impact biological activity .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes involved in metabolic pathways. For instance, it has shown promise as a tyrosinase inhibitor, which is crucial for melanin production.
Table 2: Tyrosinase Inhibition Data
| Compound | % Inhibition at 50 µM | IC50 (µM) |
|---|---|---|
| 3d | 74.33 ± 1.25 | 3.55 ± 1.31 |
| 3e | 8.55 ± 2.36 | >100 |
These results indicate that compounds derived from indene structures can serve as effective inhibitors for tyrosinase, potentially leading to applications in skin depigmentation therapies .
Antimicrobial Activity
The antimicrobial properties of This compound have also been explored. Studies have shown that related compounds exhibit significant antibacterial and antifungal activities against various pathogens.
The mechanism underlying the biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Interaction : The presence of the pyridine moiety allows for strong interactions with enzyme active sites through hydrogen bonding and π-π stacking interactions.
- Covalent Bond Formation : The compound may form covalent bonds with amino acid residues at the active sites of enzymes, leading to inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
